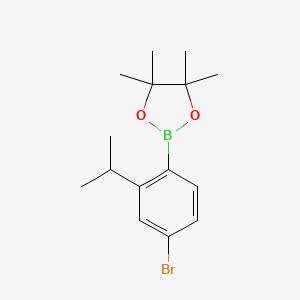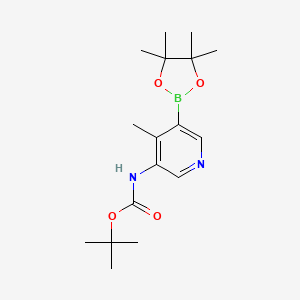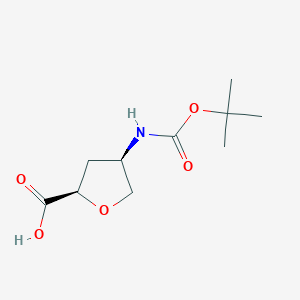![molecular formula C6H11NO2 B14025302 (1S,4R,5R)-6,8-Dioxabicyclo[3.2.1]octan-4-amine](/img/structure/B14025302.png)
(1S,4R,5R)-6,8-Dioxabicyclo[3.2.1]octan-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,4R,5R)-6,8-Dioxabicyclo[321]octan-4-amine is a bicyclic compound that features a unique structure with two oxygen atoms and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4R,5R)-6,8-Dioxabicyclo[3.2.1]octan-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable diol with an amine in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(1S,4R,5R)-6,8-Dioxabicyclo[3.2.1]octan-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amine group to other functional groups.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a range of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (1S,4R,5R)-6,8-Dioxabicyclo[3.2.1]octan-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the interactions of bicyclic amines with biological targets. It may serve as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
In medicinal chemistry, this compound has potential applications as a precursor for the development of new pharmaceuticals. Its amine group can be modified to create compounds with desired biological activities.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as polymer chemistry and materials science.
Mechanism of Action
The mechanism of action of (1S,4R,5R)-6,8-Dioxabicyclo[3.2.1]octan-4-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The bicyclic structure may also play a role in stabilizing the compound and enhancing its interactions with targets.
Comparison with Similar Compounds
Similar Compounds
- (1S,4S,5S)-4-Iodo-6-oxabicyclo[3.2.1]octan-7-one
- (1S,3R,4R,5R)-1,3,4-Trihydroxy-6-oxabicyclo[3.2.1]octan-7-one
Uniqueness
(1S,4R,5R)-6,8-Dioxabicyclo[321]octan-4-amine is unique due to its specific stereochemistry and the presence of both oxygen atoms and an amine group in its bicyclic structure
Properties
Molecular Formula |
C6H11NO2 |
|---|---|
Molecular Weight |
129.16 g/mol |
IUPAC Name |
(1S,4R,5R)-6,8-dioxabicyclo[3.2.1]octan-4-amine |
InChI |
InChI=1S/C6H11NO2/c7-5-2-1-4-3-8-6(5)9-4/h4-6H,1-3,7H2/t4-,5+,6+/m0/s1 |
InChI Key |
HEZDNJVPYRIMLE-KVQBGUIXSA-N |
Isomeric SMILES |
C1C[C@H]([C@@H]2OC[C@H]1O2)N |
Canonical SMILES |
C1CC(C2OCC1O2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


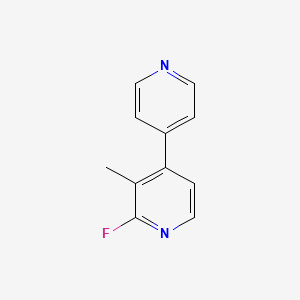
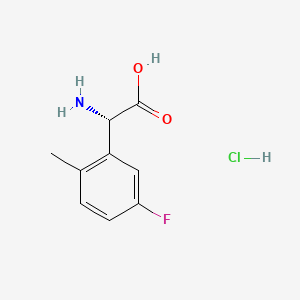
![(1S,5S)-ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride](/img/structure/B14025223.png)
![N-Methyl-N-((3R,4S)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Tofacitinib Impurity](/img/structure/B14025225.png)
![1-[6-(6-Aminohexylamino)-6-oxohexyl]-3,3-dimethyl-2-[5-(1,3,3-trimethyl-5-sulfoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B14025226.png)
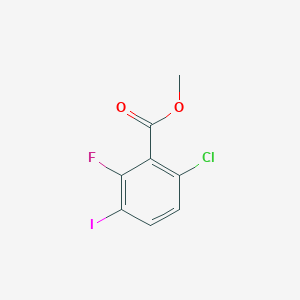
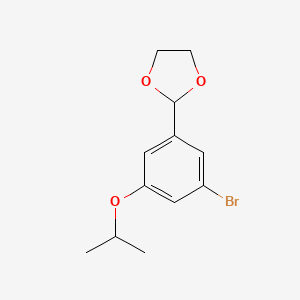
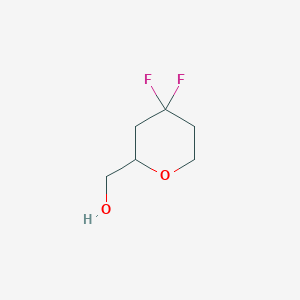
![2'-(Benzyloxy)-5'-fluoro-3-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14025244.png)
![Methyl 4-(trifluoromethyl)-1H-benzo[D]imidazole-7-carboxylate](/img/structure/B14025250.png)
![(3E)-3,5-bis[(4-fluorophenyl)methylidene]-1-[(1-hydroxy-2,2,5,5-tetramethylpyrrol-3-yl)methyl]piperidin-4-one](/img/structure/B14025255.png)
